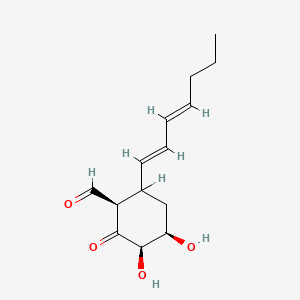

Frequentin

Description

Structure

2D Structure

Properties

CAS No. |

29119-03-7 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(1R,3R,4R)-6-[(1E,3E)-hepta-1,3-dienyl]-3,4-dihydroxy-2-oxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C14H20O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,9-12,14,16,18H,2-3,8H2,1H3/b5-4+,7-6+/t10?,11-,12+,14+/m0/s1 |

InChI Key |

MHZVWXOKIRZLCJ-RVZXZRSKSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C1C[C@H]([C@H](C(=O)[C@H]1C=O)O)O |

Canonical SMILES |

CCCC=CC=CC1CC(C(C(=O)C1C=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Frequentin; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Osimertinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations and the T790M resistance mutation. This guide provides a detailed overview of the mechanism of action of Osimertinib, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

Osimertinib exerts its therapeutic effect through the selective and covalent inhibition of mutant forms of the EGFR. Unlike first and second-generation EGFR TKIs, Osimertinib is specifically designed to target the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to earlier EGFR inhibitors, while sparing wild-type (WT) EGFR.[1]

The core of Osimertinib's mechanism involves the formation of a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary signaling cascades affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.

Data Presentation

The potency and selectivity of Osimertinib have been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of Osimertinib against different EGFR mutations and in various cell lines.

Table 1: In Vitro Kinase Inhibition of Osimertinib Against Mutant and Wild-Type EGFR

| EGFR Mutation | IC50 (nM) |

| Exon 19 deletion | 12.92 |

| L858R/T790M | 11.44 |

| Wild-Type (WT) | 493.8 |

Data sourced from LoVo cells.[2]

Table 2: Cellular IC50 Values of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation(s) | IC50 (nM) |

| PC-9 | Exon 19 deletion | 8 - 17 |

| H1975 | L858R, T790M | 5 - 11 |

| PC-9ER | Exon 19 deletion, T790M | 13 |

| H3255 | L858R | Not specified |

| Calu-3 | Wild-Type | 650 |

| H2073 | Wild-Type | 461 |

Data compiled from multiple sources.[1][3][4]

Table 3: Comparative Cellular IC50 Values (nM) in Ba/F3 Cells Expressing EGFR Mutations

| EGFR Mutation | Osimertinib IC50 (nM) |

| Exon 19 deletion | 23 |

| L858R | Not specified |

| Exon 19 deletion + T790M | 166 |

| L858R + T790M | 4.6 |

| G719S + T790M | ~100 |

| L861Q + T790M | ~100 |

Data sourced from Ba/F3 cell line studies.[3][5]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC50 values of Osimertinib against EGFR kinase activity using a luminescent ADP-detecting assay.

Materials:

-

Recombinant human EGFR kinase (mutant or wild-type)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Osimertinib (serially diluted in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl₂, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare Reagents: Dilute the EGFR enzyme, substrate, ATP, and Osimertinib in the Kinase Assay Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of serially diluted Osimertinib or DMSO (vehicle control).

-

Add 2 µL of diluted EGFR enzyme to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Terminate Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol describes the assessment of Osimertinib's ability to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Cell culture medium and supplements

-

Osimertinib

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed the NSCLC cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 12-24 hours.

-

Treat the cells with various concentrations of Osimertinib for 2-4 hours. Include a DMSO vehicle control.

-

Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition at different Osimertinib concentrations.

Mandatory Visualization

Caption: Osimertinib covalently binds to and inhibits mutant EGFR, blocking downstream signaling.

Caption: Workflow for determining the IC50 of Osimertinib using an in vitro kinase assay.

References

- 1. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gefitinib: Chemical Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and detailed experimental protocols for the evaluation of Gefitinib. The information presented is intended to support researchers and drug development professionals in their understanding and utilization of this important therapeutic agent.

Chemical Structure and Physicochemical Properties

Gefitinib is an anilinoquinazoline derivative with the chemical name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine.[3] Its structure is characterized by a quinazoline core, which mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain.[1][4]

Table 1: Physicochemical Properties of Gefitinib

| Property | Value | Reference(s) |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | [3] |

| Molecular Formula | C22H24ClFN4O3 | [1][3] |

| Molecular Weight | 446.9 g/mol | [1][3] |

| CAS Number | 184475-35-2 | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| pKa | 5.4 and 7.2 | [1][6] |

| Solubility | Sparingly soluble at pH 1, practically insoluble above pH 7. Freely soluble in dimethyl sulfoxide (DMSO) and glacial acetic acid. | [1][6] |

Pharmacokinetic Properties

Gefitinib is administered orally and is characterized by slow absorption.[4][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6]

Table 2: Pharmacokinetic Parameters of Gefitinib in Humans (250 mg oral dose)

| Parameter | Value | Reference(s) |

| Oral Bioavailability | Approximately 60% | [4][6][7][8] |

| Peak Plasma Concentration (Cmax) | 85 - 159 ng/mL | [7] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 7 hours | [4][7] |

| Plasma Protein Binding | ~90% (to serum albumin and α1-acid glycoprotein) | [4][6] |

| Mean Elimination Half-life (t1/2) | 18 - 48 hours | [8] |

| Metabolism | Primarily hepatic via CYP3A4; minor roles for CYP3A5 and CYP2D6 | [6] |

| Excretion | Primarily through feces | [4] |

Mechanism of Action and Signaling Pathway

Gefitinib selectively inhibits the intracellular phosphorylation of the EGFR tyrosine kinase, thereby blocking the downstream signaling cascades that promote cancer cell proliferation, survival, and metastasis.[1][4] The primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of Gefitinib.

In Vitro EGFR Kinase Assay

This assay measures the ability of Gefitinib to inhibit the kinase activity of purified EGFR.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Gefitinib (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of Gefitinib in kinase buffer.

-

In a 384-well plate, add 1 µL of the Gefitinib dilution or DMSO (vehicle control).

-

Add 2 µL of EGFR enzyme solution to each well.

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value of Gefitinib by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of Gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, HCC827)

-

Complete cell culture medium

-

Gefitinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Gefitinib in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the Gefitinib dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Signaling

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins after treatment with Gefitinib.

Materials:

-

Cancer cell line of interest

-

Gefitinib

-

Epidermal Growth Factor (EGF)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and grow them to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of Gefitinib for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Gefitinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Gefitinib formulation for oral gavage

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Gefitinib (e.g., 40-200 mg/kg) or the vehicle control orally, once daily or on a specified schedule.

-

Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow and Logical Relationships

The evaluation of a compound like Gefitinib typically follows a logical progression from in vitro characterization to in vivo validation.

References

- 1. drugs.com [drugs.com]

- 2. Safety and pharmacokinetics of high-dose gefitinib in patients with solid tumors: results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 4. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

Homologs of [Compound] in different species

To create a comprehensive technical guide on the homologs of a specific compound, please provide the name of the compound you wish to be researched. The depth and quality of the generated whitepaper are directly dependent on the specific compound of interest.

Upon receiving the compound name, a thorough investigation will be conducted to gather the necessary scientific data, which will then be structured and presented according to the detailed requirements of your request, including:

-

In-depth Research: A comprehensive literature and database search for homologs of the specified compound in various species.

-

Quantitative Data Tables: Clear and concise tables summarizing key quantitative data such as sequence identity, similarity, and functional parameters.

-

Detailed Experimental Protocols: Step-by-step methodologies for crucial experiments cited within the guide.

-

Custom Graphviz Visualizations: Diagrams for signaling pathways, experimental workflows, and logical relationships, adhering to all specified aesthetic and technical constraints.

I am prepared to begin this process as soon as you provide the target compound.

Review of literature on [Compound]

Please specify the compound you would like me to review. Once you provide the name of the compound, I will proceed with the following steps to generate the in-depth technical guide:

-

Data Extraction and Tabulation: All quantitative data, such as pharmacokinetic parameters, efficacy data, and toxicity values, will be extracted and organized into clear, structured tables for easy comparison.

-

Detailed Experimental Protocols: I will identify and provide detailed methodologies for the key experiments cited in the literature, offering a step-by-step understanding of how the data was obtained.

-

Visualization of Pathways and Workflows: I will create diagrams using the Graphviz DOT language to illustrate all described signaling pathways, experimental workflows, and logical relationships. These diagrams will adhere to your specified formatting requirements, including color palette, contrast rules, and size constraints. Each diagram will be accompanied by a brief, descriptive caption.

I am ready to begin as soon as you provide the name of the compound.

A Technical Guide to Rapamycin's Role in Cellular Processes

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Rapamycin, a macrolide compound renowned for its specific inhibition of the mechanistic Target of Rapamycin (mTOR). Initially discovered as an antifungal agent, Rapamycin's potent immunosuppressive and anti-proliferative properties have established it as a critical tool in both clinical practice and fundamental research.[1][2] It serves as a central regulator of cell metabolism, growth, proliferation, and survival by integrating signals from nutrients, energy levels, and growth factors.[3][4][5] This document details Rapamycin's mechanism of action, its impact on core cellular pathways, quantitative data on its activity, and key experimental protocols for its study.

Mechanism of Action: Allosteric Inhibition of mTORC1

Rapamycin's primary cellular function is the inhibition of the mTOR protein kinase, specifically as a core component of the mTOR Complex 1 (mTORC1).[3][4][5] The mechanism is not one of direct kinase domain inhibition but rather a sophisticated allosteric modulation:

-

Complex Formation: Upon entering the cell, Rapamycin binds to its intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][3][6]

-

Target Binding: This newly formed Rapamycin-FKBP12 complex acts as a "gain-of-function" inhibitor.[1] It specifically binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein.[3][6]

-

Inhibition of mTORC1: The binding of the Rapamycin-FKBP12 complex to the FRB domain directly inhibits the activity of mTORC1.[3][7] mTORC1 is a multi-protein complex composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[3]

While mTORC1 is highly sensitive to Rapamycin, the second mTOR complex, mTORC2, is considered relatively insensitive to acute treatment.[8] However, prolonged exposure to Rapamycin has been shown to inhibit the assembly and function of mTORC2 in certain cell types.[6][9]

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. cusabio.com [cusabio.com]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Genesis of a Targeted Therapy: Early Studies and Seminal Papers on Imatinib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed under the brand name Gleevec®, represents a paradigm shift in cancer therapy.[1][2][3] Its development in the late 1990s marked the dawn of targeted therapies, moving away from the non-specific cytotoxic effects of traditional chemotherapy towards a molecularly targeted approach.[1][2][3][4] This technical guide provides a comprehensive overview of the early studies and seminal papers that laid the groundwork for the discovery and clinical application of imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase.[5][6][7] The journey of imatinib from a chemical compound to a life-saving drug for patients with Chronic Myeloid Leukemia (CML) and other cancers is a testament to the power of rational drug design.[1][2][5]

The story of imatinib began with the identification of the Philadelphia chromosome in 1960, a specific genetic abnormality associated with CML.[1][8] This discovery paved the way for understanding the molecular basis of the disease: the formation of a fusion gene, BCR-ABL, which produces a constitutively active tyrosine kinase.[6][9][10] This aberrant enzyme drives the uncontrolled proliferation of cancer cells.[9][10] Scientists Nicholas Lydon at Ciba-Geigy (now Novartis) and Brian Druker at the Dana-Farber Cancer Institute and later at Oregon Health & Science University, spearheaded the effort to find a molecule that could specifically inhibit this rogue kinase.[2][3][6][11] Their collaboration led to the identification and development of imatinib, initially known as STI-571.[1][12]

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[5][6][13][14] By occupying this site, imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival.[5][6][15] While highly specific for the BCR-ABL kinase, imatinib also inhibits other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR), which has expanded its therapeutic applications to other cancers like gastrointestinal stromal tumors (GIST).[5][7][16]

The BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, leading to the malignant phenotype of CML. Understanding this pathway was crucial for the rational design of imatinib.

Caption: Simplified BCR-ABL signaling pathways in CML.

Seminal Preclinical Studies

The development of imatinib was underpinned by rigorous preclinical research to establish its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition

Early in vitro assays were critical to quantify the inhibitory activity of imatinib against its target kinases. These experiments typically involved incubating the purified kinase domain with imatinib at varying concentrations and measuring the subsequent phosphorylation of a substrate.

| Target Kinase | IC50 (μM) | Reference |

| v-Abl | 0.6 | [16] |

| c-Kit | 0.1 | [16] |

| PDGFR | 0.1 | [16] |

| c-ABL | ~0.025-0.038 | [13][17] |

Note: IC50 values can vary between different studies and experimental conditions.

Cellular Proliferation Assays

To assess the effect of imatinib on cancer cells, proliferation assays were conducted on cell lines expressing the BCR-ABL fusion protein. These studies demonstrated the potent and selective cytotoxic effect of imatinib on CML cells.[18]

| Cell Line | IC50 (μM) | Description | Reference |

| BCR-ABL expressing cells | Potent Inhibition | Imatinib potently inhibited the growth of cells expressing p210BCR-ABL. | [18] |

| Parental/v-SRC transformed cells | >10 | Imatinib did not inhibit the growth of parental or v-SRC–transformed cells at concentrations up to 10 μM. | [18] |

Key Experimental Protocols

Tyrosine Kinase Inhibition Assay (General Protocol)

-

Kinase Preparation: Purified recombinant kinase domains of ABL, c-KIT, and PDGFR are used.

-

Reaction Mixture: The kinase is incubated in a reaction buffer containing a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of imatinib.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 10-30 minutes).

-

Termination: The reaction is stopped, often by adding a solution like phosphoric acid.

-

Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, techniques like ELISA with phospho-specific antibodies are used.

-

IC50 Calculation: The concentration of imatinib that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the log of the imatinib concentration.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: BCR-ABL positive and negative control cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of imatinib and incubated for a period of time (e.g., 48-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Early Clinical Trials

The preclinical success of imatinib was rapidly translated into clinical trials, which demonstrated remarkable efficacy and a manageable side effect profile, leading to its accelerated FDA approval.[2][3][6]

Phase I Trials

The first Phase I clinical trial of imatinib began in June 1998.[6][18][19] The primary goal was to determine the maximum tolerated dose and assess the safety of the drug in patients with chronic phase CML who had failed previous therapies.[18][19]

| Trial Phase | Patient Population | Key Findings | Reference |

| Phase I | Chronic Phase CML (interferon-resistant/intolerant) | At doses of 300 mg/day or higher, 98% of patients achieved a complete hematologic response (CHR). The drug was well-tolerated. | [19] |

| Phase I | 64 adult patients with Philadelphia chromosome-positive leukemias | Drug exposure was dose-proportional. A dose of 400 mg or greater was required for maximal pharmacodynamic effect. | [20] |

Phase II and III Trials

Following the promising results of the Phase I trials, Phase II and III studies were initiated to further evaluate the efficacy and safety of imatinib in a larger patient population and in different phases of CML.[18][21] The landmark International Randomized Study of Interferon and STI571 (IRIS) trial compared imatinib to the then-standard of care, interferon-alpha plus cytarabine, in newly diagnosed CML patients.[6]

| Trial | Patient Population | Key Efficacy Results | Reference |

| IRIS Trial (Phase III) | Newly diagnosed Chronic Phase CML | Imatinib induced a complete hematological response in 95.3% of patients and a complete cytogenetic response in 73.8% of patients. | [6] |

| Phase II | Chronic Phase CML (interferon-failed) | Achieved a complete cytogenetic response rate of 41% and a major cytogenetic response rate of 60%. | [18] |

| B2222 (Phase II) | Advanced Gastrointestinal Stromal Tumors (GIST) | A partial response was observed in 53.7% of patients. | [22] |

Drug Development and Approval Workflow

The journey of imatinib from laboratory discovery to a clinically approved drug was remarkably swift, a testament to its profound efficacy.

Caption: A generalized workflow for drug development and approval.

Conclusion

The development of imatinib is a landmark achievement in the history of oncology. It validated the principle of targeted therapy and demonstrated that a deep understanding of the molecular drivers of cancer could lead to the development of highly effective and less toxic treatments. The early studies and seminal papers on imatinib not only provided the scientific foundation for its clinical success but also paved the way for the development of a new generation of targeted cancer drugs. The story of imatinib continues to inspire researchers and clinicians in the ongoing quest for more precise and effective cancer therapies.

References

- 1. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 2. Brian Druker - Wikipedia [en.wikipedia.org]

- 3. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 4. Brian Druker, M.D., | Blood Cancer United [bloodcancerunited.org]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. drugs.com [drugs.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Fellow Detail Page | Royal Society [royalsociety.org]

- 12. Deciphering Cancer – The Cancer History Project [cancerhistoryproject.com]

- 13. academic.oup.com [academic.oup.com]

- 14. droracle.ai [droracle.ai]

- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. ashpublications.org [ashpublications.org]

- 18. ashpublications.org [ashpublications.org]

- 19. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Imatinib: the first 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. karger.com [karger.com]

Methodological & Application

Application Notes and Protocols for Rapamycin in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as a natural product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui)[1][2]. While initially investigated as an antifungal agent, its potent immunosuppressive and antiproliferative properties have led to its widespread use in both clinical and laboratory settings[2][3][4]. In the laboratory, rapamycin is a cornerstone tool for studying cellular growth, proliferation, metabolism, and aging, primarily due to its specific inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway[3][4][5]. These notes provide detailed protocols and data for the effective use of rapamycin in a research environment.

Mechanism of Action: mTOR Inhibition

Rapamycin exerts its biological effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12)[4][6]. This rapamycin-FKBP12 complex then binds directly to the mTOR protein, specifically to the mTOR Complex 1 (mTORC1), and acts as an allosteric inhibitor[4][6][7]. The inhibition of mTORC1 disrupts a critical signaling hub that integrates cues from growth factors, nutrients, and cellular energy status to regulate key cellular processes such as protein synthesis, lipid synthesis, and autophagy[4]. Key downstream effectors of mTORC1 that are inhibited by rapamycin include p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in cell growth, proliferation, and promotion of autophagy[6][8].

mTOR Signaling Pathway Diagram

References

- 1. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Rapamycin for In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, a macrolide compound originally discovered as an antifungal agent, is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions by forming a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][3][4] This inhibition leads to downstream effects such as the dephosphorylation of key substrates like S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), resulting in cell cycle arrest, typically in the G1 phase, and the induction of autophagy.[3][5][6] Due to its potent anti-proliferative effects, rapamycin and its analogs (rapalogs) are widely used in cancer research and as immunosuppressants.[4][7]

Data Presentation: Rapamycin Concentration and Effects

The effective concentration of rapamycin can vary significantly depending on the cell line and the duration of treatment. Below is a summary of concentrations used in various studies. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental goals.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Human VM Endothelial | MTT (Viability) | 1 - 1,000 ng/mL | 24, 48, 72 h | Concentration- and time-dependent inhibition of viability.[5][8] | [5][8] |

| Prostate Cancer (22RV1) | Viability | ~10 nM | 72 h | Maximum inhibitory effect reached.[9] | [9] |

| Leukemia (KG1) | MTT (Proliferation) | 20 nmol/L | Not Specified | Optimal effective concentration for growth inhibition.[10][11] | [10] |

| B16 Melanoma | MTT (Viability) | 0.1 - 100 nM | 48 h | IC50 of 84.14 nM.[12] | [12] |

| HEK293 | Kinase Assay | ~0.1 nM (IC50) | Not Specified | Inhibition of endogenous mTOR activity.[13] | [13] |

| Various Cancer Lines | SRB (Growth) | 10 nM | 3 days | Inhibition of cell growth.[14] | [14] |

| iPSCs | Western Blot | 100 - 300 nM | 4 days | Significant reduction in p70S6K phosphorylation.[15] | [15] |

Signaling Pathway Diagram

The following diagram illustrates the simplified mTOR signaling pathway and the mechanism of action for Rapamycin.

Caption: Rapamycin-FKBP12 complex inhibits mTORC1, blocking downstream signaling.

Experimental Protocols

Cell Culture and Treatment with Rapamycin

This protocol provides a general guideline for treating adherent cell lines with rapamycin.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Rapamycin (powder or stock solution)

-

DMSO or Ethanol (for dissolving rapamycin)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Prepare Rapamycin Stock Solution: Dissolve rapamycin in DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 µM).[6] Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[6]

-

Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.

-

Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Prepare Working Solutions: On the day of the experiment, dilute the rapamycin stock solution in a complete culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control group treated with the same concentration of DMSO or ethanol as the highest rapamycin concentration group.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of rapamycin or the vehicle control.

-

Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

-

Downstream Analysis: After incubation, proceed with the desired assay, such as a cell viability assay or protein extraction for Western blotting.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Treated cells in a 96-well plate (from Protocol 1)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Add MTT Reagent: Following the treatment period, add 10-20 µL of MTT reagent to each well of the 96-well plate.

-

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilize Crystals: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for mTOR Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins.

Materials:

-

Treated cells in 6-well plates (from Protocol 1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: After treatment, place the culture plates on ice. Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16][17]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Experimental Workflow Diagram

Caption: General workflow for cell treatment and subsequent analysis.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 7. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. e-century.us [e-century.us]

- 10. [Effect of rapamycin on leukemia cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

Techniques for Measuring BRAF Protein Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative measurement of BRAF protein kinase activity. The methodologies described are essential for basic research, inhibitor screening, and the clinical development of targeted cancer therapies.

Introduction

BRAF is a serine/threonine-specific protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E substitution, can lead to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis in a significant percentage of cancers, most notably melanoma.[4][5] Consequently, the measurement of BRAF activity is paramount for understanding its pathological function and for the development of specific inhibitors.

This guide outlines several key techniques, from direct biochemical assays measuring enzymatic activity to cell-based methods assessing downstream signaling and cellular responses.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified BRAF protein. These in vitro methods are fundamental for high-throughput screening (HTS) of potential inhibitors and for detailed kinetic studies.

Luminescence-Based Kinase Assay

This assay quantifies ATP consumption during the phosphorylation of a substrate by BRAF. The amount of remaining ATP is inversely proportional to BRAF kinase activity. Commercial kits, such as the Kinase-Glo® MAX assay, are widely used for this purpose.[4][6]

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer from a 5x stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Thaw recombinant BRAF enzyme (e.g., wild-type or V600E mutant) and a suitable substrate (e.g., recombinant MEK1) on ice.[6]

-

Dilute the BRAF enzyme and MEK substrate to their desired working concentrations in 1x Kinase Buffer.

-

Prepare a solution of ATP at the desired concentration (e.g., 10 µM) in 1x Kinase Buffer.

-

Prepare the Kinase-Glo® MAX reagent according to the manufacturer's instructions.

-

For inhibitor studies, prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute in 1x Kinase Buffer.

-

-

Assay Procedure (96-well format):

-

Add 5 µL of the test inhibitor solution or vehicle control (e.g., 1% DMSO) to the wells of a white, opaque 96-well plate.[6]

-

Add 20 µL of the diluted BRAF enzyme to each well, except for the "blank" control wells.

-

Add 25 µL of a master mix containing ATP and the MEK substrate to all wells to initiate the kinase reaction.[6]

-

For "blank" wells, add 20 µL of 1x Kinase Buffer instead of the enzyme.[6]

-

Incubate the plate at 30°C for 45 minutes.[6]

-

After incubation, allow the plate to equilibrate to room temperature for 10 minutes.

-

Add 50 µL of the prepared Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for an additional 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "blank" control values from all other readings.

-

Calculate the percentage of BRAF activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. promega.com [promega.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

- 5. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay [pubmed.ncbi.nlm.nih.gov]

Application Notes: DAPI (4',6-diamidino-2-phenylindole) in Fluorescence Microscopy

Introduction

DAPI (4′,6-diamidino-2-phenylindole) is a well-characterized, blue-emitting fluorescent stain that is extensively used for visualizing cell nuclei and chromosomes.[1][2] It binds strongly to adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][3][4] This binding event leads to a significant, approximately 20-fold, enhancement of its fluorescence quantum yield, making it an excellent probe for nuclear counterstaining in various applications like fluorescence microscopy, flow cytometry, and cell analysis assays.[4][5][6][7]

Mechanism of Action

DAPI is a cell-impermeant dye at low concentrations and is therefore most effective for staining fixed and permeabilized cells where membrane integrity is compromised.[5][8] Upon entering the cell, DAPI preferentially binds to A-T rich sequences in the minor groove of dsDNA.[2][3][9] This interaction stabilizes the dye in a conformation that dramatically increases its fluorescence. While DAPI can also bind to RNA, the resulting fluorescence is weaker, and the emission maximum shifts to around 500 nm.[1][7] The high specificity for dsDNA and the substantial increase in fluorescence upon binding ensure high-contrast images of the nucleus with minimal background signal.[4][9]

Key Applications

-

Nuclear Counterstaining: DAPI is a standard counterstain in immunofluorescence (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH) to visualize the location and morphology of cell nuclei in relation to other labeled cellular components.[3][10]

-

Cell Counting and Proliferation: The specific and bright staining of nuclei allows for accurate automated or manual cell counting.

-

Apoptosis Detection: Nuclear condensation and fragmentation are hallmarks of apoptosis. DAPI staining can reveal these morphological changes, making it a useful tool in apoptosis assays.[9]

-

Cell Cycle Analysis: The intensity of DAPI fluorescence is proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle (G1, S, and G2/M) using flow cytometry.[9]

-

Mycoplasma Contamination Detection: DAPI can be used to detect mycoplasma contamination in cell cultures, as the dye will stain the DNA of these microorganisms, which appear as small fluorescent particles outside the cell nuclei.[1]

Quantitative Data

The photophysical properties of DAPI make it compatible with a wide range of other common fluorophores used in multicolor imaging.[5]

| Property | Value | References |

| Excitation Maximum (Ex) | ~358-359 nm | [1][2][3][4][8] |

| Emission Maximum (Em) | ~457-461 nm | [1][2][3][4][8][11] |

| Molar Extinction Coefficient | 27,000 cm⁻¹M⁻¹ | [8][12][13] |

| Quantum Yield (Bound) | ~0.92 | [12] |

| Molecular Weight | ~350.25 g/mol (dihydrochloride) | [8] |

Experimental Protocols

Protocol 1: DAPI Staining for Fixed Adherent Cells

This protocol provides a standard method for staining the nuclei of fixed and permeabilized cells grown on coverslips or in culture plates.

Materials:

-

DAPI (4′,6-diamidino-2-phenylindole, dihydrochloride)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized Water (diH₂O) or Dimethylformamide (DMF)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

-

Antifade Mounting Medium

Procedure:

-

Stock Solution Preparation:

-

Prepare a 14.3 mM (5 mg/mL) DAPI stock solution by dissolving the contents of one vial of DAPI powder in 2 mL of diH₂O or DMF.[14]

-

Note: DAPI has limited solubility in water; sonication may be required to fully dissolve the powder.[14]

-

Store the stock solution at 2-6°C for up to 6 months or at -20°C for long-term storage, protected from light.[14]

-

-

Cell Preparation:

-

Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Wash the cells twice with pre-warmed PBS.[6]

-

Fix the cells by incubating with 4% paraformaldehyde solution for 15 minutes at room temperature.[6]

-

Wash the cells three times with PBS for 5 minutes each.[6]

-

(Optional but recommended for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

DAPI Staining:

-

Prepare a 300 nM DAPI working solution by diluting the stock solution in PBS. A 1:1000 dilution of a 300 µM intermediate stock is common.[14] A final concentration of 0.1-1 µg/mL is generally effective.[3]

-

Add a sufficient volume of the DAPI working solution to completely cover the cells.

-

Incubate for 1-5 minutes at room temperature, protected from light.[14] A longer incubation of up to 30 minutes may yield more uniform staining.[6]

-

Remove the DAPI solution.

-

-

Washing and Mounting:

-

Imaging:

Visualizations

Caption: Mechanism of DAPI staining and fluorescence enhancement.

Caption: Experimental workflow for staining fixed cells with DAPI.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. betalifesci.com [betalifesci.com]

- 4. optolongfilter.com [optolongfilter.com]

- 5. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. DAPI | AAT Bioquest [aatbio.com]

- 9. bosterbio.com [bosterbio.com]

- 10. DAPI | Fluorescent DNA Stains: R&D Systems [rndsystems.com]

- 11. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]

- 14. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: High-Purity Purification of Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1][2][3] It is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[4][5][6] Due to its powerful immunosuppressive and anti-proliferative properties, Rapamycin is widely used in clinical settings to prevent organ transplant rejection and in research to study cellular signaling pathways.[1][2] Achieving high purity (>99%) is critical for therapeutic applications and accurate scientific research. This document outlines a robust multi-step protocol for the extraction and purification of Rapamycin from fermentation broth to achieve pharmaceutical-grade purity.

Mechanism of Action: mTOR Inhibition

Rapamycin exerts its biological effects by forming a complex with the intracellular receptor FKBP12 (FK506-Binding Protein 12).[2][4] This Rapamycin-FKBP12 complex then binds directly to the mTOR kinase, specifically to the mTOR Complex 1 (mTORC1), allosterically inhibiting its function.[4][6] The inhibition of mTORC1 disrupts downstream signaling pathways, leading to the suppression of protein synthesis and cell cycle arrest.[2]

Purification Protocol

This protocol describes a four-stage process: 1) Extraction of crude Rapamycin from the fermentation broth, 2) Initial purification using silica gel column chromatography, 3) High-purity separation using Preparative High-Performance Liquid Chromatography (HPLC), and 4) Final purity analysis.

Experimental Methodologies

Step 1: Crude Extraction from Fermentation Broth

-

Biomass Separation: Adjust the pH of the S. hygroscopicus fermentation broth to approximately 4.0 using sulfuric acid.[1] Separate the mycelia (biomass) from the broth via industrial centrifugation or decantation. The majority of Rapamycin will be contained within the biomass.[1][7]

-

Solvent Extraction: Mix the collected biomass cake with a water-immiscible solvent such as toluene or ethyl acetate (a common ratio is 1:3 biomass to solvent, w/v).[1][8]

-

Heating and Stirring: Stir the mixture vigorously for 4 hours at a controlled temperature of 50°C to facilitate the extraction of the hydrophobic Rapamycin into the organic solvent.[1][9]

-

Phase Separation: Separate the organic solvent layer containing Rapamycin. Repeat the extraction process on the biomass with fresh solvent to maximize yield.[1][9]

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure (vacuum) at a temperature of approximately 40°C.[1] This will yield a crude, amber-colored oily residue.

Step 2: Silica Gel Column Chromatography (Initial Purification)

-

Column Preparation: Prepare a chromatography column packed with silica gel (60-200 mesh size).[1]

-

Loading: Dissolve the crude oily residue from Step 1 in a minimal amount of the initial mobile phase solvent and load it onto the column.[1]

-

Gradient Elution: Elute the column using a gradient mobile phase of hexane and acetone.[1] A typical gradient might be:

-

90:10 Hexane:Acetone

-

80:20 Hexane:Acetone

-

70:30 Hexane:Acetone

-

60:40 Hexane:Acetone

-

-

Fraction Collection: Collect fractions as the solvent polarity increases. Rapamycin-rich fractions typically elute at a ratio of 60% hexane to 40% acetone.[1][9]

-

Pooling and Concentration: Analyze the fractions using analytical HPLC or TLC. Pool the fractions containing Rapamycin of ~90% purity and concentrate them under vacuum to yield a semi-purified powder.[1]

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

This step is crucial for separating Rapamycin from closely related impurities and achieving pharmaceutical-grade purity.[10]

-

Sample Preparation: Dissolve the semi-purified Rapamycin powder from Step 2 in the mobile phase (or a compatible solvent like methanol) to a suitable concentration.

-

Chromatographic Conditions: Set up the preparative HPLC system according to the parameters outlined in Table 1.

-

Injection and Fraction Collection: Inject the sample onto the column. Collect the eluent corresponding to the main Rapamycin peak, which is identified by its retention time based on a standard injection.

-

Final Processing: Pool the high-purity fractions and remove the solvent using a rotary evaporator. The resulting product can be crystallized from a solvent like diethyl ether or isopropyl ether to obtain a white, crystalline powder.[1]

Step 4: Purity and Identity Analysis

The purity of the final product should be confirmed using a validated analytical method, such as RP-HPLC or LC-MS/MS.[11][12] A typical analytical HPLC method would use a C8 or C18 column with a mobile phase of methanol and water (e.g., 80:20 v/v) and UV detection at 277 nm.[11] The final product should exhibit a purity of >99%.[1]

Data Presentation

Table 1: Preparative HPLC System Parameters

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., UNISON UK C18, 250 x 4.6 mm, 3 µm)[9] |

| Mobile Phase | Isocratic: 80% Methanol, 20% Acetonitrile[9] |

| Alternative Gradient: A: Water, B: 80% Methanol/20% Acetonitrile[1] | |

| Flow Rate | 1.0 mL/min[9][11] |

| Detection | UV-Vis at 277 nm[11] or 278 nm |

| Column Temperature | 55-57°C[9][11] |

| Injection Volume | 20 µL (Analytical) to several mL (Preparative) |

| Diluent | Methanol[9] |

| Approx. Retention Time | ~6.3 minutes (under specific UPLC conditions)[9] |

Table 2: Typical Purification Yield and Purity

| Purification Stage | Starting Material | Purity | Yield (Approx.) |

|---|---|---|---|

| Solvent Extraction | 1000 L Fermentation Broth | 10-20% | 85-90% |

| Silica Chromatography | ~4 kg Crude Extract | ~90%[1] | 70-75% |

| Crystallization | ~400 g Semi-Pure Powder | 95-97%[1] | 80-90% |

| Preparative HPLC | ~350 g Crystalline Powder | >99.4%[1][10] | 60-70% |

Disclaimer: This protocol is a representative example compiled from published literature. Researchers should optimize parameters based on their specific equipment, starting material, and desired scale. All work should be conducted in accordance with laboratory safety guidelines.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]

- 8. US20100029933A1 - Pure form of rapamycin and a process for recovery and purification thereof - Google Patents [patents.google.com]

- 9. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 10. Recovery and purification of rapamycin from the culture broth of Mtcc 5681 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

Best practices for storing and handling [Compound]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionomycin is a potent and selective ionophore that acts as a mobile carrier for calcium ions (Ca²⁺) across biological membranes.[1][2] Originally isolated from the bacterium Streptomyces conglobatus, it is widely used in research to artificially increase intracellular calcium levels, thereby activating Ca²⁺-dependent signaling pathways.[1][3] Unlike other ionophores such as A23187, Ionomycin shows a higher specificity for Ca²⁺. It is an indispensable tool for studying calcium signaling, inducing apoptosis, and stimulating cellular responses like T-cell activation and cytokine production.[2][4][5] This document provides best practices for its storage, handling, and use in common experimental protocols.

Physicochemical Properties

Ionomycin is most commonly available as a calcium salt, though it can also be found as a free acid. Both forms are insoluble in water but soluble in organic solvents.[1]

| Property | Ionomycin (Free Acid) | Ionomycin (Calcium Salt) |

| Molecular Formula | C₄₁H₇₂O₉[3] | C₄₁H₇₀O₉·Ca[2][6] |

| Molecular Weight | ~709.0 g/mol [3] | ~747.1 g/mol [2][6] |

| CAS Number | 56092-81-0[3][7] | 56092-82-1[5][6][8][9] |

| Appearance | - | White to off-white solid, crystalline powder, or translucent film[5][8][10] |

| Purity | - | ≥97%[5] |

| Melting Point | - | 205 - 206 °C[8] |

Solubility

Proper dissolution is critical for experimental success. Ionomycin is insoluble in aqueous solutions and should first be dissolved in an organic solvent before being diluted into aqueous buffers or cell culture media.[4][10]

| Solvent | Reported Solubility (Calcium Salt) |

| DMSO | 1.6 mg/mL to 25 mM[6][10] |

| Ethanol | 20 mg/mL to 100 mM[10] |

| Chloroform | Soluble[4] |

| Dimethylformamide (DMF) | ~1.2 mg/mL[10] |

| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL (Aqueous solutions are not stable for >1 day)[10] |

Storage and Stability

Correct storage is essential to maintain Ionomycin's potency and prevent degradation.

| Form | Storage Temperature | Conditions | Stability |

| Solid (Lyophilized) | -20°C[2] | Desiccated, protected from light[2][4] | 2 to 4 years[2][10] |

| Stock Solution (DMSO/Ethanol) | -20°C[2][4] | Protected from light, aliquoted to avoid freeze-thaw cycles[2][6] | Up to 3-6 months[2][4][5] |

| Aqueous Dilution | 2-8°C | - | Not recommended for storage longer than one day[10] |

Handling and Safety Precautions

Ionomycin is considered hazardous and must be handled with appropriate safety measures.

-

Hazards: Harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[7][8][11]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Engineering Controls: Handle the solid powder and prepare stock solutions in a chemical fume hood to avoid inhalation of dust or fumes.[12]

-

First Aid:

References

- 1. Ionomycin - Wikipedia [en.wikipedia.org]

- 2. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]

- 3. Ionomycin | C41H72O9 | CID 6912226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. invivogen.com [invivogen.com]

- 6. Ionomycin, Calcium Salt (#9995) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. chemicalbook.com [chemicalbook.com]

Application Notes: Wortmannin as a Tool in Molecular Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wortmannin is a fungal steroid metabolite originally isolated from Penicillium funiculosum and Talaromyces wortmannii.[1][2] It is widely utilized in molecular biology as a potent, cell-permeable, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[2][3] Its ability to covalently bind and inhibit the catalytic subunit of PI3K makes it an invaluable tool for dissecting the PI3K/Akt signaling pathway, which is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and motility.[4][5]

Mechanism of Action

Wortmannin acts as a specific, covalent inhibitor of Class I, II, and III PI3Ks.[6] It binds irreversibly to the p110 catalytic subunit of PI3K, blocking its ability to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 serves as a crucial second messenger that recruits and activates downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By inhibiting PI3K, Wortmannin effectively prevents the activation of Akt and its subsequent downstream signaling cascade. The inhibition is noncompetitive with respect to ATP.[8][9]

While highly potent for PI3Ks, it's important to note that at higher concentrations, Wortmannin can inhibit other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light chain kinase (MLCK).[2][6]

PI3K/Akt Signaling Pathway Inhibition by Wortmannin

Caption: Wortmannin irreversibly inhibits PI3K, blocking Akt activation.

Applications in Molecular Biology

-

Dissecting the PI3K/Akt Signaling Pathway: Wortmannin is a primary tool for studying the roles of PI3K/Akt signaling in response to various stimuli like growth factors and cytokines. Researchers use it to confirm if a cellular response is dependent on PI3K activity.

-

Cancer Research: The PI3K pathway is frequently hyperactivated in various cancers, promoting tumor growth and survival.[2] Wortmannin is used in preclinical studies to investigate the effects of PI3K inhibition on cancer cell proliferation, apoptosis, and sensitivity to other therapies.[6]

-

Autophagy Research: PI3K is a negative regulator of autophagy. Wortmannin can be used to induce autophagy by blocking the PI3K/Akt/mTOR pathway, making it a useful tool for studying the autophagic process.[3]

-

Metabolism and Glucose Transport: The PI3K pathway is central to insulin signaling. Wortmannin has been used to demonstrate the essential role of PI3K in insulin-induced glucose uptake.[10]

-

DNA Repair Studies: Wortmannin also inhibits DNA-PKcs, a PI3K-related kinase involved in non-homologous end joining (NHEJ) of DNA double-strand breaks.[7][11] This makes it a tool for studying DNA damage responses.

Quantitative Data Summary

Wortmannin's potency can vary between different kinase family members and experimental systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of Wortmannin Against Various Kinases

| Target Kinase | IC₅₀ Value (nM) | Assay Type |

| PI3K | 3[3][7] | Cell-free |

| PI3K (p110α) | 1-10[5] | Cell-free |

| DNA-PK | 16[7][12] | Cell-free |

| Polo-like kinase 1 (PLK1) | 5.8 - 24[3][6][13] | Cell-free / Intact cells |

| Polo-like kinase 3 (PLK3) | 48 - 49[3][6] | Cell-free |

| mTOR | ~200 (High conc.)[2] | Cell-free |

| Myosin Light Chain Kinase (MLCK) | 170[12] | Cell-free |

| ATM | 150[7][12] | Cell-free |

Table 2: Recommended Working Concentrations for Cell-Based Assays

| Application | Cell Type | Recommended Concentration | Incubation Time |

| Inhibition of Akt Phosphorylation | Jurkat Cells | 0.2 - 1.0 µM[14] | 1 hour |

| Inhibition of Akt Phosphorylation | Various | 100 nM - 1 µM | 30 - 60 minutes |

| Potentiation of IR-induced cytotoxicity | CHO Cells | 50 µM[7] | 2 hours |

| Induction of Autophagy | Various | 100 nM - 2 µM | 2 - 24 hours |

| Inhibition of Cell Proliferation | SCID Cells | 20 µM[11] | 2 hours |

Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition. Due to Wortmannin's short half-life in solution (~10 minutes), continuous exposure is necessary for longer-term studies.[2]

Experimental Protocols

Protocol 1: Inhibition of Akt Phosphorylation in Cultured Cells and Western Blot Analysis

This protocol details the steps to treat cultured cells with Wortmannin and assess the inhibition of Akt phosphorylation at Serine 473 (a key activation site) via Western blotting.

Experimental Workflow Diagram

Caption: Workflow for assessing Akt phosphorylation after Wortmannin treatment.

Materials

-

Complete growth medium and serum-free medium

-

Wortmannin (CAS 19545-26-7)

-

DMSO (for stock solution)

-

Growth factor for stimulation (e.g., PDGF, Insulin)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)[15]

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt[14][15]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence (ECL) substrate

Procedure

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 4-18 hours to reduce basal Akt phosphorylation.

-

Prepare a fresh dilution of Wortmannin in serum-free media. Pre-treat cells with the desired concentration of Wortmannin (e.g., 100 nM) for 1 hour at 37°C.[14] Include a DMSO vehicle control.

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL PDGF) for 10-15 minutes to induce Akt phosphorylation.

-

-

Protein Extraction:

-

Aspirate the media and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibody against phospho-Akt (Ser473) diluted in 5% BSA/TBS-T overnight at 4°C with gentle shaking.[15]

-

Wash the membrane three times for 5 minutes each with TBS-T.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Re-probing for Total Akt:

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt. This confirms that the observed decrease in the phospho-Akt signal is due to inhibition of phosphorylation, not a decrease in the total amount of Akt protein.[16]

-

Storage and Stability

-

Powder: Store lyophilized Wortmannin at -20°C, protected from light and desiccated. It is stable for at least 2 years under these conditions.[10][14]

-

Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] DMSO stock solutions are stable for 1-3 months at -20°C.[10]

-

Working Dilutions: Wortmannin is unstable in aqueous/media solutions, with a short half-life.[2][17] Always prepare fresh dilutions from the DMSO stock immediately before use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Wortmannin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. caymanchem.com [caymanchem.com]

- 6. stemcell.com [stemcell.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. academic.oup.com [academic.oup.com]

- 12. adooq.com [adooq.com]

- 13. Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wortmannin | Cell Signaling Technology [cellsignal.com]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. youtube.com [youtube.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Commercial Cortisol Assays